2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(pyridin-4-yl)acetamide
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Overview
Description
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(pyridin-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(pyridin-4-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methylpropyl Group: The 2-methylpropyl group can be introduced through alkylation reactions using suitable alkyl halides and bases.
Formation of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.
Coupling of the Indole and Pyridine Derivatives: The final step involves the coupling of the indole and pyridine derivatives through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the amide bond or the pyridine ring, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core may lead to the formation of indole-2,3-dione derivatives, while reduction of the amide bond may result in the formation of amine derivatives.
Scientific Research Applications
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(pyridin-4-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes. It may serve as a tool compound for studying the role of indole derivatives in cellular signaling and metabolism.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its biological activities can be explored for therapeutic purposes, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Receptors: The compound may bind to specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, leading to the activation or inhibition of downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, such as kinases or proteases, thereby modulating various cellular processes.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2-methylpropyl)-1H-indol-3-yl]oxy}-N-(pyridin-4-yl)acetamide: This compound is structurally similar but has a different substitution pattern on the indole ring.
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(pyridin-3-yl)acetamide: This compound has a different substitution pattern on the pyridine ring.
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide: This compound also has a different substitution pattern on the pyridine ring.
Uniqueness
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(pyridin-4-yl)acetamide is unique due to its specific substitution pattern on both the indole and pyridine rings. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H21N3O2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)indol-4-yl]oxy-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C19H21N3O2/c1-14(2)12-22-11-8-16-17(22)4-3-5-18(16)24-13-19(23)21-15-6-9-20-10-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,21,23) |
InChI Key |
ZGGDSFPPIXMSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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